[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16149103
InChI: InChI=1S/C24H22N2O5/c1-3-30-19-14-10-18(11-15-19)24(28)31-20-12-8-17(9-13-20)16-25-26-23(27)21-6-4-5-7-22(21)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+
SMILES:
Molecular Formula: C24H22N2O5
Molecular Weight: 418.4 g/mol

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

CAS No.:

Cat. No.: VC16149103

Molecular Formula: C24H22N2O5

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate -

Specification

Molecular Formula C24H22N2O5
Molecular Weight 418.4 g/mol
IUPAC Name [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
Standard InChI InChI=1S/C24H22N2O5/c1-3-30-19-14-10-18(11-15-19)24(28)31-20-12-8-17(9-13-20)16-25-26-23(27)21-6-4-5-7-22(21)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+
Standard InChI Key LKVZGZJKBPQDJK-PCLIKHOPSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC

Introduction

The compound [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a synthetic organic molecule that belongs to the class of hydrazone derivatives. These compounds are characterized by the presence of a hydrazinylidene functional group (-C=N-NH-) and are often studied for their diverse biological and chemical properties, including antimicrobial, antioxidant, and anticancer activities.

This compound is structurally defined by:

  • A 2-methoxybenzoyl group attached to a hydrazone moiety.

  • A methylene bridge linking the hydrazone to a phenyl ring.

  • A 4-ethoxybenzoate group attached at the para position of the phenyl ring.

Its molecular structure suggests potential for interactions with biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between:

  • 2-Methoxybenzohydrazide, which provides the hydrazone functionality.

  • An aldehyde or ketone derivative containing the desired substituents on the aromatic ring.

General Procedure:

  • Dissolve equimolar amounts of 2-methoxybenzohydrazide and the aldehyde in ethanol.

  • Add a catalytic amount of acid (e.g., hydrochloric acid) to promote condensation.

  • Heat the mixture under reflux for 2–4 hours.

  • Cool the reaction mixture and isolate the resulting solid by filtration.

  • Purify the product using recrystallization from an appropriate solvent (e.g., DMF or ethanol).

Biological Activities

Hydrazones have been widely studied for their biological activities due to their ability to form stable complexes with metal ions and interact with biological macromolecules.

Potential Activities:

  • Antioxidant Properties: The presence of methoxy and ethoxy groups enhances radical scavenging activity by stabilizing free radicals.

  • Antimicrobial Activity: Hydrazones are known to disrupt bacterial cell walls or inhibit essential enzymes in pathogens.

  • Anticancer Potential: The conjugated system may interact with DNA or proteins involved in cancer cell proliferation.

Analytical Characterization

To confirm the identity and purity of this compound, several analytical techniques can be employed:

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=N stretching at ~1600 cm1^{-1}).

  • NMR Spectroscopy (1H and 13C): Confirms structural details such as aromatic proton shifts and methoxy/ethoxy group positions.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

Crystallographic Analysis:

Single-crystal X-ray diffraction can provide precise information about bond lengths, angles, and three-dimensional molecular geometry.

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